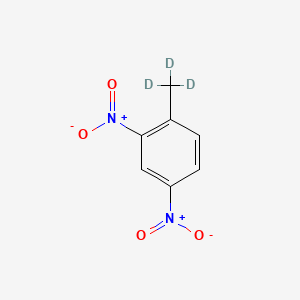
2,4-DINITROTOLUENE-alpha,alpha,alpha-D3
説明
2,4-DINITROTOLUENE-alpha,alpha,alpha-D3 is a deuterated derivative of benzene, characterized by the presence of two nitro groups and a methyl group where the hydrogen atoms are replaced by deuterium. This compound is of interest due to its unique isotopic labeling, which makes it useful in various scientific studies, particularly in the field of spectroscopy and reaction mechanism studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DINITROTOLUENE-alpha,alpha,alpha-D3 typically involves the nitration of deuterated toluene. The process begins with the deuteration of toluene to produce methyl-d3-toluene. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro groups at the 2 and 4 positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the isotopic labeling throughout the synthesis.
化学反応の分析
Types of Reactions
2,4-DINITROTOLUENE-alpha,alpha,alpha-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrobenzoic acids.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups direct incoming substituents to the meta positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Nitrobenzoic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
科学的研究の応用
2,4-DINITROTOLUENE-alpha,alpha,alpha-D3 is used in several scientific research applications:
Chemistry: As a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Used in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Potential use in drug development studies to understand the pharmacokinetics and dynamics of deuterated drugs.
Industry: Utilized in the development of advanced materials and chemical processes where isotopic labeling is required.
作用機序
The mechanism of action of 2,4-DINITROTOLUENE-alpha,alpha,alpha-D3 involves its interaction with various molecular targets depending on the type of reaction it undergoes. In reduction reactions, the nitro groups are reduced to amines, which can further participate in various biochemical pathways. The deuterium atoms provide stability and allow for detailed mechanistic studies using spectroscopic techniques.
類似化合物との比較
Similar Compounds
Benzene, 1,3-dinitro-: Similar structure but without the deuterated methyl group.
Toluene, 2,4-dinitro-: Contains hydrogen instead of deuterium in the methyl group.
Nitrobenzene: Contains only one nitro group.
Uniqueness
2,4-DINITROTOLUENE-alpha,alpha,alpha-D3 is unique due to its isotopic labeling, which provides distinct advantages in spectroscopic studies and reaction mechanism elucidation. The presence of deuterium atoms allows for the differentiation of this compound from its non-deuterated analogs in various analytical techniques.
特性
IUPAC Name |
2,4-dinitro-1-(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBFBMJGBANMMK-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221042 | |
| Record name | Benzene, 1-(methyl-d3)-2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70786-68-4 | |
| Record name | Benzene, 1-(methyl-d3)-2,4-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070786684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(methyl-d3)-2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1353200.png)
![[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine](/img/structure/B1353201.png)
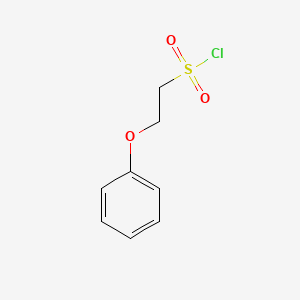
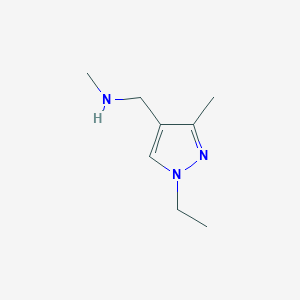
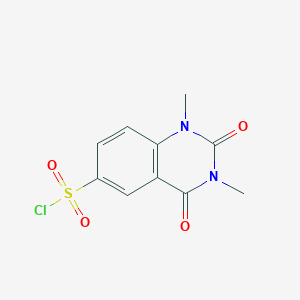
![3-ethyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1353210.png)
![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid](/img/structure/B1353219.png)


![[2-iodo-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B1353229.png)
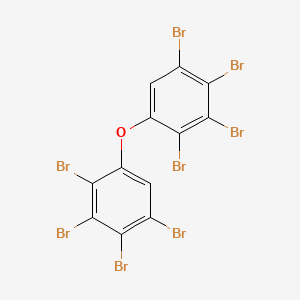
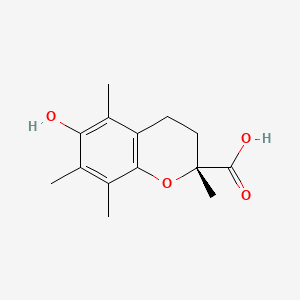

![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B1353241.png)
